molecular formula C9H13NO2S B13541810 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid

2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid

Cat. No.: B13541810
M. Wt: 199.27 g/mol
InChI Key: CDFXEYURWRGZTK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid typically involves the reaction of 4-methylthiazole with butanoic acid derivatives under specific conditions. One common method involves the use of thiazole derivatives and butanoic acid in the presence of catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted thiazole compounds. These products have different properties and applications in scientific research.

Scientific Research Applications

2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various chemicals, biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-methyl-4-(4-methyl-1,3-thiazol-5-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-6(9(11)12)3-4-8-7(2)10-5-13-8/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

CDFXEYURWRGZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCC(C)C(=O)O

Origin of Product

United States

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